4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS/c18-12-7-5-10(6-8-12)16(21)20-17-19-15-13-4-2-1-3-11(13)9-14(15)22-17/h1-8H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNGKNYVOZIGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Indeno[1,2-d]thiazole Core: The indeno[1,2-d]thiazole core can be synthesized by reacting appropriate ketones with thiourea under acidic conditions. This reaction forms the thiazole ring fused with the indene moiety.
Bromination: The indeno[1,2-d]thiazole intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The final step involves the reaction of the brominated indeno[1,2-d]thiazole with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The benzamide moiety can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), making it a potential candidate for antiviral drug development.
Biological Research: Its ability to interact with specific biological targets makes it useful in studying enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound can be used as a tool to probe biological pathways and mechanisms due to its specific binding properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), the compound binds to the active site of the enzyme, preventing it from processing viral polyproteins necessary for viral replication . This inhibition disrupts the viral life cycle and reduces viral proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Selected 8H-Indeno[1,2-d]thiazole Derivatives and Their Properties
Structure-Activity Relationships (SAR)
- Halogen Substitution : Bromine (compound 4) offers optimal hydrophobic interactions and moderate electron-withdrawing effects compared to chlorine (7e) and fluorine (7i). Larger halogens like bromine may improve binding to 3CLpro's hydrophobic pockets .
- Alkoxy Groups: Methoxy groups at positions 5 or 6 on the indeno-thiazole (e.g., 7a) enhance solubility and adjust steric fit. Moving methoxy from position 5 to 6 (compound 7a) improved synthetic yield (44% vs. 50% for compound 4) .
Pharmacological and Biochemical Insights
- Binding Mode : Molecular docking of analog 7a predicts interactions with 3CLpro residues His163 and Glu166, critical for catalytic activity. The bromine in compound 4 may stabilize these interactions via halogen bonding .
- Synthetic Accessibility : Yields range from 25% (7g, with diacetoxy groups) to 50% (compound 4), influenced by substituent complexity. Chlorine and fluorine analogs (7e, 7i) exhibit lower yields, possibly due to side reactions .
Biological Activity
4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a bromine atom, an indeno[1,2-d]thiazole moiety, and a benzamide core. The molecular formula is CHBrNS, with a molecular weight of approximately 348.24 g/mol. Its biological activity is primarily linked to its ability to interact with various biological targets, making it a candidate for further research in drug development.
Structural Characteristics
The compound's structure facilitates its reactivity and biological interactions:
- Bromine Atom : Enhances lipophilicity and may improve binding affinity to biological targets.
- Indeno[1,2-d]thiazole Moiety : Known for anti-inflammatory and anticancer properties, this component can modulate important signaling pathways such as NF-κB activation.
- Benzamide Core : Provides stability and may influence the pharmacokinetic properties of the compound.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that derivatives of indeno[1,2-d]thiazole compounds can inhibit cancer cell proliferation. The mechanism often involves modulation of key signaling pathways that control cell growth and apoptosis. For instance:
- Inhibition of NF-κB Pathway : This pathway is crucial in cancer progression and inflammation; compounds targeting this pathway could potentially reduce tumor growth.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. It may inhibit the expression of pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Protein Binding : Interaction with serum proteins like human serum albumin (HSA) affects its pharmacokinetics and therapeutic efficacy.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Absorption : The lipophilic nature due to bromination may enhance absorption.
- Distribution : Binding to plasma proteins influences distribution throughout the body.
- Metabolism : Potential interactions with cytochrome P450 enzymes suggest careful consideration in drug interactions.
Q & A
Q. What synthetic routes are commonly employed to synthesize 4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indeno[1,2-d]thiazole core via cyclization of 2-aminothiols with ketones or aldehydes under acidic conditions .
- Step 2 : Coupling the thiazole intermediate with 4-bromobenzoyl chloride using a base (e.g., triethylamine) in DMF at 60–80°C .
- Key reagents : Palladium catalysts (e.g., Pd/C) for cross-coupling reactions, and microwave-assisted methods to enhance reaction efficiency .
Table 1 : Representative Yields from Synthesis Studies
| Substituent Position | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Methoxy | Microwave, DMF | 47 | |
| 5-Bromo | Pd/C, 80°C | 39 |
Q. What spectroscopic methods validate the structural integrity of this compound?
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole protons at δ 6.8–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weights (e.g., [M+H] at m/z 427.27 for CHBrNOS) .
- X-ray Crystallography : SHELX software refines crystal structures, with R-factors < 0.05 indicating high precision .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer : IC values of 10–50 μM against human cancer cell lines (e.g., MCF-7, A549) via topoisomerase inhibition .
- Antiviral : Moderate activity against SARS-CoV-2 3CL protease (IC ~25 μM) in enzymatic assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina evaluates binding affinities to targets (e.g., A adenosine receptor). Parameters include exhaustiveness = 8, grid spacing = 0.375 Å .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating stable binding .
Table 2 : Docking Scores for Analogues
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 6-Methoxy derivative | SARS-CoV-2 3CLpro | -8.2 |
| 5-Bromo derivative | A Adenosine R | -9.5 |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., PD 81,723 for AAR) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to enhance potency (EC improved from 10 μM to 0.9 μM) .
Q. How do substituents on the indeno-thiazole ring influence pharmacological activity?
- Methoxy Groups : Increase solubility and bioavailability (LogP reduced from 3.5 to 2.8) but may reduce membrane permeability .
- Halogenation (Br/Cl) : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase II inhibition, K = 12 nM) .
Q. What experimental designs optimize synthetic yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
